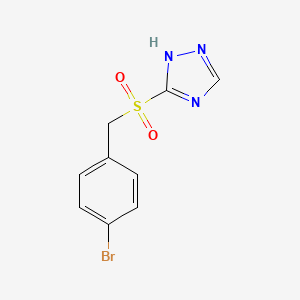
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromobenzyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: Conversion of the nitro group to an amine using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Bromination: Introduction of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and bromine.
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could yield various substituted triazoles.
Scientific Research Applications
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromobenzyl)sulfonyl)-1H-1,2,3-triazole
- 3-((4-Chlorobenzyl)sulfonyl)-1H-1,2,4-triazole
- 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
Uniqueness
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the bromobenzyl sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other triazole derivatives that may lack this specific substitution pattern .
Properties
Molecular Formula |
C9H8BrN3O2S |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
PPJQUPMMVZBGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















